molecular formula C23H22ClN3O3 B2980705 N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-84-7

N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2980705
CAS No.: 872854-84-7
M. Wt: 423.9
InChI Key: JHOPHIAVNRBENI-UHFFFAOYSA-N
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Description

This compound features a complex structure combining an indole core, a pyrrolidine ring, and a chloro-methylphenyl acetamide moiety. Key structural attributes include:

  • Indole-3-yl group: Aromatic heterocycle known for pharmacological relevance, particularly in receptor binding.
  • Pyrrolidin-1-yl ethyl chain: A five-membered saturated ring contributing to lipophilicity and metabolic stability.
  • 3-Chloro-2-methylphenyl acetamide: A halogenated aromatic group that may enhance target affinity via halogen bonding .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-15-18(24)8-6-9-19(15)25-23(30)22(29)17-13-27(20-10-3-2-7-16(17)20)14-21(28)26-11-4-5-12-26/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPHIAVNRBENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions The process may start with the chlorination of a methylphenyl compound, followed by the formation of the indole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to the formation of new derivatives.

    Substitution: The chlorinated phenyl ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the phenyl ring.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in the Amide Side Chain

Compound Name Amide Substituent Key Features Molecular Weight (g/mol) Potential Impact
Target Compound 3-Chloro-2-methylphenyl Chlorine enhances electronegativity; methyl improves steric tolerance. ~450 (estimated) May increase target selectivity and metabolic stability .
N-(4-Chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 4-Chlorophenyl with sulfanyl linkage Piperidine (six-membered ring) vs. pyrrolidine; sulfur atom introduces polarity. 442.0 Piperidine may reduce lipophilicity; sulfanyl group could alter binding kinetics.
2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide Phenethyl Methylated indole and phenethyl group. Not specified Increased lipophilicity may enhance membrane permeability.

Modifications in the Indole Core

Compound Name Indole Modification Key Features Molecular Formula Potential Impact
Target Compound Unmodified indole Standard indole structure. Not provided Balanced aromaticity for receptor interactions.
2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide Benzoindole (fused ring system) Extended aromatic system; pyridine introduces basicity. C19H15N3O2 Enhanced aromatic stacking but reduced solubility.
2-(3-{[1-(4-Chlorophenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide Imidazolidinylidene-functionalized indole Thioxo and oxo groups; furylmethyl substituent. C26H21ClN4O3S Additional hydrogen-bonding sites; furan may improve metabolic clearance.

Functional Group Variations

  • Pyrrolidin-1-yl vs.
  • Chloroacetamide Derivatives in Pesticides (e.g., alachlor, pretilachlor ):
    • While structurally distinct, these share chloroacetamide backbones. The target compound’s indole and pyrrolidine groups likely reduce herbicidal activity but increase specificity for mammalian targets.

Research Findings and Implications

  • Metabolic Stability : Pyrrolidine-containing compounds (e.g., target compound) may exhibit balanced metabolic profiles compared to piperidine analogs, which are more resistant to oxidation .
  • Solubility vs. Binding Affinity : Benzoindole derivatives (e.g., ) trade solubility for enhanced aromatic interactions, whereas the target compound’s simpler indole core prioritizes solubility.

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and antioxidant properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H21ClN2O3
  • Molecular Weight : 364.84 g/mol
  • CAS Number : Not specifically listed in the search results, but related compounds can be referenced for structural comparison.

Antibacterial Activity

Research indicates that derivatives containing pyrrolidine structures exhibit significant antibacterial properties. For instance, various pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, some demonstrated Minimum Inhibitory Concentrations (MICs) as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis . This suggests that N-(3-chloro-2-methylphenyl)-2-oxo derivatives may also possess comparable antibacterial efficacy.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameBacteria TestedMIC (µg/mL)
Sodium PyrrolidideBacillus subtilis75
1,3-DipyrrolidinobenzeneEscherichia coli>125
N-(3-Chloro-2-methylphenyl)Pseudomonas aeruginosa<150

Antifungal Activity

Similar to its antibacterial properties, compounds with a pyrrolidine moiety have been evaluated for antifungal activity. While specific data on N-(3-chloro-2-methylphenyl)-2-oxo derivatives is limited, related studies indicate that certain pyrrolidine derivatives exhibit antifungal effects against common pathogens .

Antioxidant Activity

Antioxidant potential is another area of interest for this compound. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant activity of various derivatives. Compounds with similar structures have shown varying degrees of radical scavenging ability, suggesting that N-(3-chloro-2-methylphenyl)-2-oxo derivatives might also exhibit significant antioxidant properties .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)
Compound A88.6
Compound B87.7
N-(3-Chloro-2-methylphenyl)TBD (To Be Determined)

Case Studies

In one notable study, researchers synthesized a series of compounds related to N-(3-chloro-2-methylphenyl)-2-oxo and tested their biological activities. The findings indicated that modifications in the substituent groups significantly influenced both antibacterial and antioxidant activities . This underscores the importance of structure–activity relationships in drug design.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via intramolecular cyclization of bifunctional precursors containing carbonyl and amide groups. For example, N-(3-oxoalkenyl)phenylacetamides undergo aldol-type condensation in basic media (e.g., potassium t-butoxide) to form pyridinone or indole derivatives . Microwave-assisted synthesis is also viable for optimizing reaction time and yield, as demonstrated in analogous acetamide derivatives (e.g., 30–60 minutes at 100–150°C under reflux) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR can confirm the presence of pyrrolidinyl protons (δ 1.8–2.5 ppm) and indole aromatic protons (δ 7.0–7.8 ppm). HRMS provides exact mass verification (e.g., [M+H]⁺ calculated within ±0.5% error) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) are standard. For anti-inflammatory potential, COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages can be adapted from benzimidazole-acetamide analogs .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved binding affinity?

  • Methodological Answer : Quantum chemical calculations (DFT) and molecular docking (AutoDock, Schrödinger) predict electronic properties and target interactions. For example, optimizing the pyrrolidinyl group’s conformation may enhance binding to enzymes like HDACs or kinases. Reaction path searches using tools like GRRM or AFIR can streamline synthetic route planning .

Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?

  • Methodological Answer : The aldol condensation mechanism involves deprotonation of the α-carbon adjacent to the carbonyl group, followed by nucleophilic attack on the amide-linked indole moiety. Steric hindrance from the 3-chloro-2-methylphenyl group may slow cyclization, requiring elevated temperatures (80–120°C) or catalytic bases (e.g., DBU) .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Methodological Answer : Perform dose-response validation (IC₅₀/EC₅₀ curves) and control for assay conditions (e.g., solvent/DMSO concentration). For inconsistent results in anti-inflammatory activity, compare pharmacokinetic parameters (e.g., plasma stability, membrane permeability) using LC-MS/MS or Caco-2 cell models .

Q. What strategies optimize regioselectivity in functionalizing the indole core?

  • Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysis (Pd-catalyzed C–H activation) can target C-2 or C-5 positions. Substituent effects (e.g., electron-withdrawing chloro groups) should be modeled computationally to predict reactivity .

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